Increased Lipophilicity (XLogP3) Relative to the Des-Methyl Analog Confers Superior Permeability Potential
The target compound exhibits a computed XLogP3-AA of 2.4 [1]. Its direct comparator, 2-[(4-methoxybenzoyl)amino]benzoic acid (CAS 34425-86-0), which lacks the N-methyl group, has a predicted XLogP approximately 0.5–0.7 log units lower (class-level inference based on the known contribution of N-methylation to lipophilicity) [2]. This higher logP value indicates improved membrane permeability relative to the comparator, a critical factor for bioavailability in drug discovery [3].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-[(4-methoxybenzoyl)amino]benzoic acid (predicted XLogP ~1.7–1.9) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 |
| Conditions | PubChem computed property; comparator value estimated from typical N-methyl effect on phenylanilides |
Why This Matters
The higher logP directly correlates with enhanced passive membrane permeability, making the target compound a better candidate for cell-based assays and oral bioavailability studies.
- [1] PubChem. 2-(N-methyl-4-methoxybenzamido)benzoic acid. Compound Summary. CID 13313931. XLogP3-AA. View Source
- [2] Avdeef A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience; 2003. (Class-level effect of N-methylation on logP). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
